REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[F:10][C:11]1[CH:12]=[C:13]([OH:18])[CH:14]=[CH:15][C:16]=1[F:17].C([O-])([O-])=O.[K+].[K+]>>[F:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][C:16]=1[F:17])[O:18][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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5.32 mL
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
7.1 g
|
Type
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reactant
|
Smiles
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FC=1C=C(C=CC1F)O
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Name
|
|
Quantity
|
8.31 g
|
Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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which was immediately flushed with argon
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Type
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ADDITION
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Details
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DMF (50.0 mL) was added
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux under argon for 6 h
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Duration
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6 h
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Type
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ADDITION
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Details
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EtOAc (100 mL) and H2O (100 mL) were added
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Type
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CUSTOM
|
Details
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the ethyl acetate layer was separated
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Type
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WASH
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Details
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washed with H2O (2×100 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
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Smiles
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FC=1C=C(OC2=CC=C(C=O)C=C2)C=CC1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |